1-Chloro-4,5-dimethyl-2-nitrobenzene
Overview
Description
1-Chloro-4,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Chloro-4,5-dimethyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Chloro-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases or under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-Chloro-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4,5-dimethyl-2-nitrobenzene involves its interactions with various molecular targets. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
1-Chloro-4,5-dimethyl-2-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-chloro-2,4-dinitrobenzene and 1-chloro-4-nitrobenzene. These compounds share similar structural features but differ in the number and position of nitro groups, which influence their reactivity and applications .
Similar compounds include:
- 1-Chloro-2,4-dinitrobenzene
- 1-Chloro-4-nitrobenzene
- 1,2-Dichloro-4-methyl-5-nitrobenzene
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
1-chloro-4,5-dimethyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLKPHVGBPBMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339375 | |
Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52753-43-2 | |
Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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